2-氯-4-(乙炔基)噻吩

描述

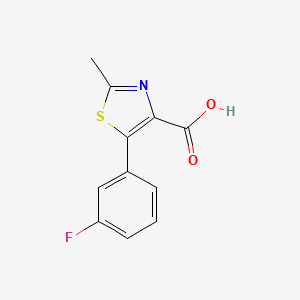

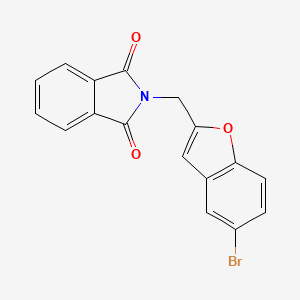

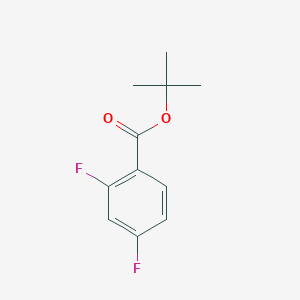

“2-Chloro-4-(ethynyl)thiophene” is a chemical compound with the molecular formula C6H3ClS . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom . Thiophene and its derivatives are essential in various fields, including industrial chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction produces aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(ethynyl)thiophene” consists of a five-membered ring with one sulfur atom and a chlorine atom attached to the fourth carbon atom . The ethynyl group is also attached to the fourth carbon atom .

Chemical Reactions Analysis

Thiophene and its derivatives participate in various chemical reactions. For instance, the photodissociation dynamics of 2-chlorothiophene was studied using resonance enhanced multiphoton ionization (REMPI) time-of-flight (TOF) technique .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-(ethynyl)thiophene” include a molecular weight of 118.59 g/mol . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

科学研究应用

分子线和复杂合成:该化合物用于合成分子线。Le Stang、Paul 和 Lapinte (2000) 的一项研究展示了双核 μ-双(乙炔基)噻吩配合物的制备,突出了其在分子电子学中的潜力,因为它具有混合价和热稳定性 (Le Stang, Paul, & Lapinte, 2000).

有机化学和衍生物合成:在有机化学中,2-氯-4-(乙炔基)噻吩在合成各种衍生物中发挥着重要作用。Chen、Chen 和 Wu (2014) 报道了它在芳基二炔级联环化形成卤代苯并[b]萘并[2,1-d]噻吩衍生物中的作用,这一过程在复杂有机化合物的合成中至关重要 (Chin‐Chau Chen, Chu-Mei Chen, & Ming‐Jung Wu, 2014).

细胞毒性研究:Arsenyan、Rubina 和 Domracheva (2016) 探索了与 2-氯-4-(乙炔基)噻吩相关的化合物的细胞毒性。他们合成了氨甲基硒吩并[3,2-b]噻吩磺酰胺并研究了它们对各种细胞系的细胞毒性作用,表明其在药物化学中的相关性 (Arsenyan, Rubina, & Domracheva, 2016).

金属炔基体系中的光致变色研究:Wong、Tao、Zhu 和 Yam (2011) 研究了乙炔基噻吩衍生物在光致变色研究中的应用,特别是在铂(II) 膦炔基配合物中。这项研究表明 2-氯-4-(乙炔基)噻吩在开发光致开关功能材料方面的潜力 (Hok-Lai Wong, Chi-Hang Tao, N. Zhu, & V. Yam, 2011).

有机晶体管中的电子应用:Tang、Reichardt、Siegrist、Mannsfeld 和 Bao (2008) 探索了乙炔基取代分子(包括与 2-氯-4-(乙炔基)噻吩相关的分子)在有机晶体管中的应用。他们研究了不同侧链取代基对薄膜晶体管中分子性能的影响 (M. Tang, A. Reichardt, T. Siegrist, S. Mannsfeld, & Zhenan Bao, 2008).

作用机制

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that 2-Chloro-4-(ethynyl)thiophene may interact with palladium catalysts and organoboron reagents in these reactions.

Mode of Action

The mode of action of 2-Chloro-4-(ethynyl)thiophene is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-4-(ethynyl)thiophene are likely related to its role in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of these reactions can lead to the synthesis of a variety of natural products, pharmaceutical targets, and lead compounds .

Result of Action

The molecular and cellular effects of 2-Chloro-4-(ethynyl)thiophene’s action are likely related to its role in Suzuki–Miyaura cross-coupling reactions . The formation of new carbon–carbon bonds can lead to the synthesis of a variety of compounds with potential biological activity.

未来方向

Thiophene and its derivatives have shown a variety of properties and applications, attracting great interest in industry as well as academia . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Therefore, the future research directions could involve exploring more applications of “2-Chloro-4-(ethynyl)thiophene” and other thiophene derivatives in these areas.

属性

IUPAC Name |

2-chloro-4-ethynylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClS/c1-2-5-3-6(7)8-4-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPCUJUGCWJLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CSC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1398814.png)

![Benzyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1398832.png)

![Methyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1398835.png)